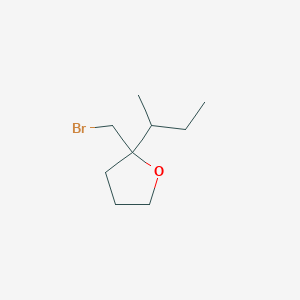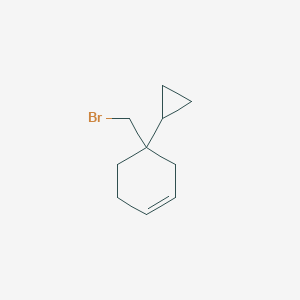
3-Acetamidobenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamidobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H8FNO3S and a molecular weight of 217.22 g/mol . It is a sulfonyl fluoride derivative, characterized by the presence of an acetamido group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamidobenzene-1-sulfonyl fluoride typically involves the reaction of 3-acetamidobenzenesulfonyl chloride with a fluorinating agent. One common method is the use of potassium fluoride (KF) in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under mild conditions, typically at room temperature, to yield the desired sulfonyl fluoride .
Industrial Production Methods
Industrial production of 3-acetamidobenzene-1-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetamidobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and fluoride ion.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether are used.
Major Products Formed
Sulfonamide Derivatives: Formed via nucleophilic substitution.
Sulfonic Acid: Formed via hydrolysis.
Reduced Sulfonamide: Formed via reduction.
Applications De Recherche Scientifique
3-Acetamidobenzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for identifying active sites in proteins.
Material Science: Employed in the synthesis of functionalized polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-acetamidobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in the design of enzyme inhibitors, where the compound can covalently modify active site residues, leading to enzyme inactivation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetamidobenzenesulfonyl Chloride: Similar structure but with a chloride group instead of fluoride.
4-Acetamidobenzenesulfonyl Fluoride: Similar structure but with the acetamido group at the para position.
Benzene-1-sulfonyl Fluoride: Lacks the acetamido group.
Uniqueness
3-Acetamidobenzene-1-sulfonyl fluoride is unique due to the presence of both the acetamido and sulfonyl fluoride groups, which confer specific reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
4857-88-9 |
|---|---|
Formule moléculaire |
C8H8FNO3S |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
3-acetamidobenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H8FNO3S/c1-6(11)10-7-3-2-4-8(5-7)14(9,12)13/h2-5H,1H3,(H,10,11) |
Clé InChI |
ASGBQNKAOAEADT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)




![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)

![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)



![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)


